N-(2-((2-Aminophenyl)disulfanyl)phenyl)pyrimidin-2-amine
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Overview
Description
N-(2-((2-Aminophenyl)disulfanyl)phenyl)pyrimidin-2-amine is a complex organic compound characterized by the presence of a disulfide bond linking two aromatic rings, one of which is a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((2-Aminophenyl)disulfanyl)phenyl)pyrimidin-2-amine typically involves multiple steps. One common method starts with the preparation of 2-aminopyrimidine derivatives from acyclic starting materials such as benzylidene acetones and ammonium thiocyanates. This process involves several steps, including ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as optimizing reaction conditions for scale-up and ensuring the purity of the final product, would apply.
Chemical Reactions Analysis
Types of Reactions
N-(2-((2-Aminophenyl)disulfanyl)phenyl)pyrimidin-2-amine can undergo various types of chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfonyl derivatives.
Reduction: The disulfide bond can be reduced to thiol groups.
Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like dithiothreitol for reduction, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the disulfide bond can yield sulfonyl derivatives, while reduction can produce thiol-containing compounds.
Scientific Research Applications
N-(2-((2-Aminophenyl)disulfanyl)phenyl)pyrimidin-2-amine has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s ability to form disulfide bonds makes it useful in studying protein folding and stability.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N-(2-((2-Aminophenyl)disulfanyl)phenyl)pyrimidin-2-amine exerts its effects is primarily through its ability to form and break disulfide bonds. This property allows it to interact with various molecular targets, such as proteins, by modifying their thiol groups. The pathways involved include redox reactions and thiol-disulfide exchange reactions.
Comparison with Similar Compounds
Similar Compounds
N-(2-Aminophenyl)benzamide: Similar in structure but lacks the disulfide bond.
2-Aminopyrimidine: Contains the pyrimidine ring but lacks the disulfide-linked aromatic ring.
Properties
Molecular Formula |
C16H14N4S2 |
---|---|
Molecular Weight |
326.4 g/mol |
IUPAC Name |
N-[2-[(2-aminophenyl)disulfanyl]phenyl]pyrimidin-2-amine |
InChI |
InChI=1S/C16H14N4S2/c17-12-6-1-3-8-14(12)21-22-15-9-4-2-7-13(15)20-16-18-10-5-11-19-16/h1-11H,17H2,(H,18,19,20) |
InChI Key |
PLNJNFRVIYRXIX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)N)SSC2=CC=CC=C2NC3=NC=CC=N3 |
Origin of Product |
United States |
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